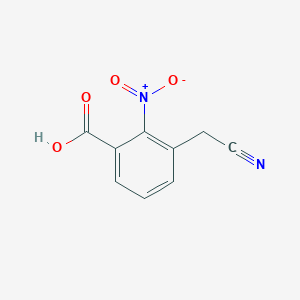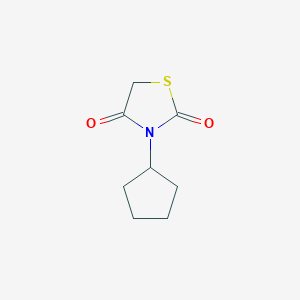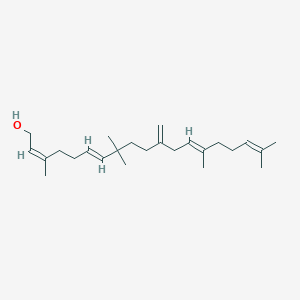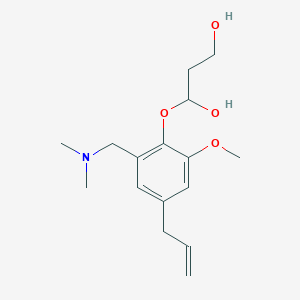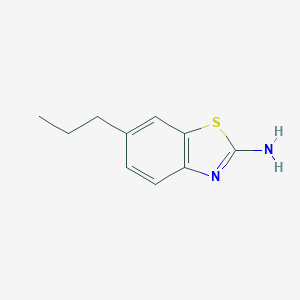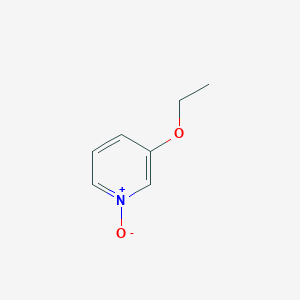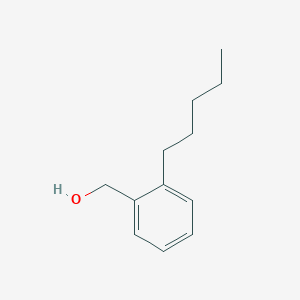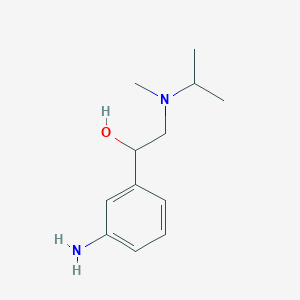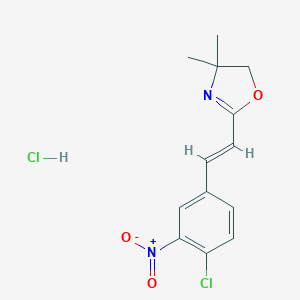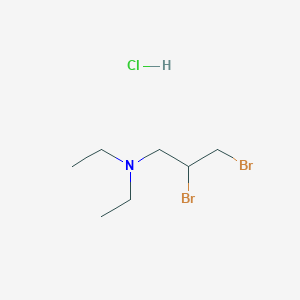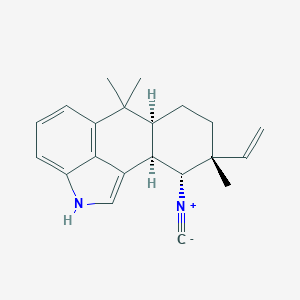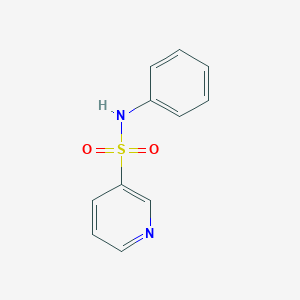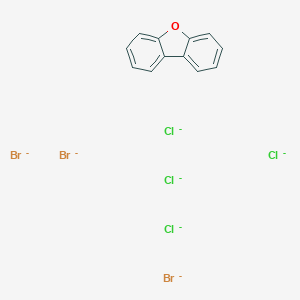
Dibenzofuran, tribromotetrachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzofuran, tribromotetrachloro- is a chemical compound that has gained significant attention in scientific research. It is a halogenated organic compound that contains both bromine and chlorine atoms. The compound is commonly abbreviated as DBFTC and is known for its unique chemical properties, making it an important compound in the field of chemistry.
Wirkmechanismus
The mechanism of action of DBFTC is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. DBFTC has been found to interact with DNA and RNA, leading to the inhibition of cell growth and division.
Biochemische Und Physiologische Effekte
DBFTC has been found to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases. DBFTC has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DBFTC has a number of advantages and limitations for lab experiments. The compound is relatively easy to synthesize, making it readily available for research purposes. However, DBFTC is highly toxic and requires careful handling and disposal. Additionally, the compound is unstable and may degrade over time, making it difficult to store for extended periods.
Zukünftige Richtungen
There are a number of future directions for research on DBFTC. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential applications in medicine, particularly in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of DBFTC and its effects on the body.
Synthesemethoden
The synthesis method of DBFTC involves the reaction of dibenzofuran with bromine and chlorine in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is obtained in high yield. The synthesis of DBFTC is a complex process that requires careful handling of the reagents and the use of appropriate safety measures.
Wissenschaftliche Forschungsanwendungen
DBFTC has been extensively studied for its potential applications in various fields of science. It has been found to have antimicrobial, antiviral, and anticancer properties. DBFTC has also been used as a precursor for the synthesis of other important organic compounds.
Eigenschaften
CAS-Nummer |
107207-42-1 |
|---|---|
Produktname |
Dibenzofuran, tribromotetrachloro- |
Molekularformel |
C12H8Br3Cl4O-7 |
Molekulargewicht |
549.7 g/mol |
IUPAC-Name |
dibenzofuran;tribromide;tetrachloride |
InChI |
InChI=1S/C12H8O.3BrH.4ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;/h1-8H;7*1H/p-7 |
InChI-Schlüssel |
YCYVGMJLCAZHGS-UHFFFAOYSA-G |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Cl-].[Br-].[Br-].[Br-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Cl-].[Br-].[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




